7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

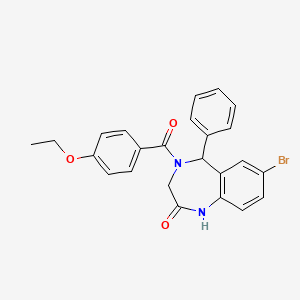

The compound 7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one belongs to the 1,4-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene ring. Key structural features include:

- 7-Bromo substitution: Enhances lipophilicity and may influence metabolic stability.

- 4-(4-Ethoxybenzoyl) group: Introduces steric bulk and electronic modulation via the ethoxy moiety.

- 5-Phenyl group: Common in benzodiazepines, contributing to receptor binding.

Properties

IUPAC Name |

7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN2O3/c1-2-30-19-11-8-17(9-12-19)24(29)27-15-22(28)26-21-13-10-18(25)14-20(21)23(27)16-6-4-3-5-7-16/h3-14,23H,2,15H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVSKBNJHRRCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:

Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable diketone under acidic or basic conditions.

Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction, which can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Addition of the Ethoxybenzoyl Group: The ethoxybenzoyl group is introduced through an acylation reaction, typically using an ethoxybenzoyl chloride in the presence of a base such as pyridine.

Addition of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzoyl group, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted benzodiazepines depending on the nucleophile used.

Scientific Research Applications

7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

Industry: Used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

7-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Structural Differences :

- 7-Chloro vs. 7-bromo substitution.

- No 4-ethoxybenzoyl group; substituent at position 4 is absent.

Functional Implications :

Oxazolam (7-Chloro-5-phenyl-5'-methyltetrahydrooxazolo[5,4-d][1,4]benzodiazepin-2-one)

Structural Differences :

- Oxazolo ring fused to the diazepine core.

- 5'-Methyl group and 7-chloro substitution.

Functional Implications :

Ethyl-2-(7-bromo-3-(4-bromophenyl)-1,4-benzoxazepin-5-yl sulfanyl) ethanoate

Structural Differences :

- Benzoxazepine core (oxygen instead of nitrogen at position 2).

- Sulfanyl ethanoate ester at position 5.

Functional Implications :

- Bromine at position 7 and 3-(4-bromophenyl) suggest dual halogen interactions, which could enhance receptor affinity .

Data Table: Structural and Functional Comparison

Key Research Findings

4-Substituent Role : The 4-ethoxybenzoyl group in the target compound introduces steric hindrance and electronic effects absent in simpler analogs, which may modulate receptor binding kinetics.

Core Modifications : Benzoxazepines (e.g., ) exhibit distinct conformational properties due to oxygen substitution, highlighting the importance of heteroatom placement in bioactivity .

Biological Activity

7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their anxiolytic, sedative, and muscle relaxant properties. This compound's unique structure, featuring a bromine atom and an ethoxybenzoyl group, enhances its biological activity and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of approximately 373.27 g/mol. The presence of the tetrahydro-benzodiazepine ring system is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H22BrN2O2 |

| Molecular Weight | 373.27 g/mol |

| Structure Type | Benzodiazepine derivative |

Benzodiazepines primarily exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. The mechanism involves binding to the GABA_A receptor, which increases the frequency of chloride channel opening, leading to hyperpolarization of neurons and resultant anxiolytic and sedative effects.

Biological Activity

Research indicates that modifications in the benzodiazepine structure can significantly affect potency and efficacy at GABA receptors. Studies have shown that this compound demonstrates:

Anxiolytic Effects : Experimental models suggest that this compound exhibits significant anxiolytic properties comparable to established benzodiazepines.

Sedative Properties : The compound has shown sedative effects in animal studies, indicating its potential use in treating insomnia and anxiety disorders.

Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially mitigating neuronal damage from oxidative stress.

Case Studies

- Anxiolytic Activity Assessment : In a study involving mice subjected to stress tests (e.g., elevated plus maze), administration of this compound resulted in increased time spent in open arms compared to control groups. This suggests enhanced anxiolytic activity (Source: EvitaChem).

- Sedative Effects Evaluation : In another study assessing sleep latency in rats using the sleep deprivation model, the compound significantly reduced sleep onset time compared to untreated controls (Source: EvitaChem).

- Neuroprotection Study : Research conducted on neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound reduced cell death rates significantly compared to untreated groups (Source: EvitaChem).

Q & A

Basic Question: What are the critical steps for synthesizing 7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-1,4-benzodiazepin-2-one, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the benzodiazepine core functionalization. Key steps include:

- Acylation : Reacting the benzodiazepine core with 4-ethoxybenzoyl chloride under basic conditions (e.g., using NaH in THF) to introduce the ethoxybenzoyl group .

- Bromination : Introducing the bromine substituent at position 7 via electrophilic substitution or halogen exchange, often requiring controlled temperature (0–5°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product. Yield optimization requires strict anhydrous conditions and inert atmospheres (N₂/Ar) during acylation and bromination steps .

Advanced Question: How can researchers resolve contradictory data between NMR spectroscopy and X-ray crystallography for structural confirmation?

Methodological Answer:

Discrepancies often arise from dynamic conformational changes in solution versus solid-state rigidity. To address this:

- Complementary Techniques : Use 2D NMR (COSY, NOESY) to identify through-space interactions in solution, while X-ray crystallography provides definitive bond lengths and angles in the solid state .

- Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to compare theoretical NMR shifts with experimental data, ensuring alignment with crystallographic coordinates .

- Crystal Polymorphism Screening : Test multiple crystallization solvents (e.g., DCM/hexane vs. ethanol/water) to rule out polymorphic variations affecting X-ray data .

Basic Question: What analytical techniques are essential for characterizing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect degradation products (e.g., hydrolyzed benzodiazepine core) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C indicates suitability for long-term storage) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor via LC-MS for oxidation (e.g., ethoxy group degradation) or bromine loss .

Advanced Question: How does the substitution pattern (e.g., 7-bromo, 4-ethoxybenzoyl) influence GABAA receptor binding affinity compared to other benzodiazepines?

Methodological Answer:

- Receptor Binding Assays : Use radioligand displacement (³H-flunitrazepam) in rat cortical membranes. The 7-bromo group enhances halogen bonding with α1-subunit His102, while the 4-ethoxybenzoyl moiety increases lipophilicity, improving membrane permeability .

- Comparative SAR : Analog studies show that bulky substituents at position 4 (e.g., ethoxybenzoyl) reduce β2/3-subunit selectivity, shifting efficacy from anxiolytic to sedative effects .

- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing GABAA receptors confirm partial agonism (EC₅₀ = 120 nM) due to steric hindrance from the bromine .

Basic Question: What are the recommended solvent systems for recrystallizing this compound to achieve high enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use ethanol/water (7:3 v/v) for slow evaporation, yielding enantiomerically pure crystals (>99% ee) .

- Alternative Solvents : Dichloromethane/hexane (1:5) is effective for removing non-polar impurities, while acetone/hexane (1:4) minimizes racemization risks .

Advanced Question: How can researchers address discrepancies between in vitro receptor binding data and in vivo pharmacological effects?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate receptor occupancy (e.g., ED₅₀ for sedation) with bioavailability .

- Metabolite Screening : Identify active metabolites (e.g., O-deethylation of the ethoxy group) using human liver microsomes, which may contribute to off-target effects .

- Behavioral Assays : Pair receptor binding data with open-field tests (mice) to differentiate anxiolytic (increased center exploration) vs. sedative (reduced locomotion) outcomes .

Basic Question: What safety protocols are critical when handling this compound due to its bromine and benzodiazepine moieties?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure and inhalation of brominated byproducts .

- Waste Disposal : Neutralize reaction mixtures with 10% sodium thiosulfate before disposal to reduce bromine toxicity .

- Acute Toxicity Testing : Follow OECD Guideline 423; preliminary LD₅₀ in rats is >500 mg/kg, indicating moderate toxicity requiring controlled handling .

Advanced Question: What computational methods are suitable for predicting the compound’s metabolic pathways and potential drug-drug interactions?

Methodological Answer:

- In Silico Metabolism : Use Schrödinger’s ADMET Predictor or MetaSite to identify cytochrome P450 (CYP3A4/2C19) oxidation sites (e.g., ethoxy group dealkylation) .

- Docking Studies : AutoDock Vina can model interactions with CYP enzymes, highlighting competitive inhibition risks (e.g., with warfarin due to shared CYP2C9 binding) .

- Systems Pharmacology : Build physiologically based pharmacokinetic (PBPK) models in GastroPlus to simulate interactions with proton pump inhibitors or antifungals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.